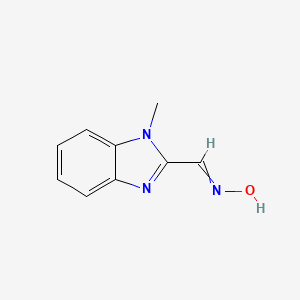
tert-butyl 4-(2-amino-4-bromophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(2-amino-4-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a bromophenyl group attached to a dihydropyridine ring. Dihydropyridines are known for their significant biological activities, particularly in the field of medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-amino-4-bromophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of a brominated aniline derivative with a dihydropyridine precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity of the final product. Industrial methods also emphasize the use of cost-effective and environmentally friendly reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-(2-amino-4-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Azido or cyano derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(2-amino-4-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its role as a calcium channel blocker, which can be useful in treating cardiovascular diseases.
Industry: Employed in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(2-amino-4-bromophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets. In the context of its medicinal applications, it acts as a calcium channel blocker by binding to the L-type calcium channels in the cell membrane. This binding inhibits the influx of calcium ions into the cells, leading to vasodilation and reduced blood pressure. The compound’s bromophenyl and amino groups play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: A widely used antihypertensive agent with a similar mechanism of action.
Felodipine: Known for its long-acting effects in managing high blood pressure.
Uniqueness
Tert-butyl 4-(2-amino-4-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the bromophenyl group enhances its lipophilicity, potentially improving its bioavailability and membrane permeability compared to other dihydropyridines.
Propiedades
Fórmula molecular |
C16H21BrN2O2 |
|---|---|
Peso molecular |
353.25 g/mol |
Nombre IUPAC |
tert-butyl 4-(2-amino-4-bromophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C16H21BrN2O2/c1-16(2,3)21-15(20)19-8-6-11(7-9-19)13-5-4-12(17)10-14(13)18/h4-6,10H,7-9,18H2,1-3H3 |
Clave InChI |
UJUAMVZEDRVGJC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=C(C=C(C=C2)Br)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B8521794.png)
![4-Piperidinecarboxamide,n-[4-(2-furanyl)-5-(4-pyridinyl)-2-thiazolyl]-](/img/structure/B8521799.png)











